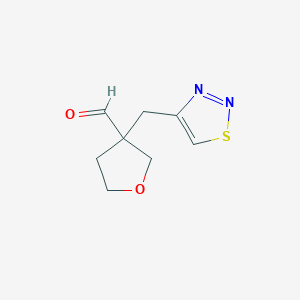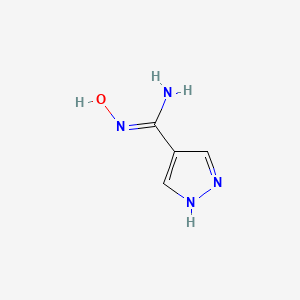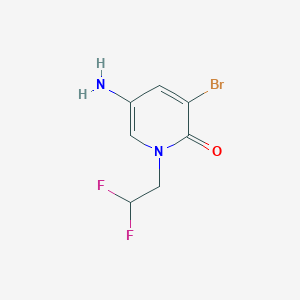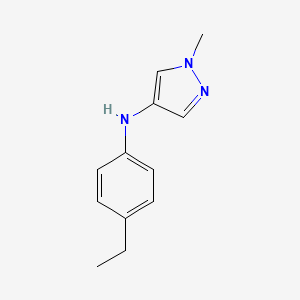
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an aminomethyl group attached to the naphthalene ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a naphthalene derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions . The reaction typically proceeds at room temperature and yields the desired aminomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohols, aldehydes, and various substituted naphthalene derivatives.
Scientific Research Applications
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Aminomethylquinoline: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
8-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its combination of an aminomethyl group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h4-6,10H,1-3,7,13H2,(H,14,15) |
InChI Key |
LKGWFUOURXQCFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13263720.png)


![6-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13263724.png)
![N-[(3-Bromo-4-chlorophenyl)methyl]cyclopentanamine](/img/structure/B13263739.png)

![tert-Butyl N-({2-[(3-formylphenyl)methoxy]phenyl}methyl)carbamate](/img/structure/B13263748.png)
![[(3-Bromothiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13263749.png)

![Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13263758.png)
![3-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13263766.png)
![2-methyl-N-[(5-methylfuran-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13263775.png)

